2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid
Description
IUPAC Nomenclature and Systematic Identification
The compound 2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid is systematically identified through multiple nomenclature systems and chemical databases. According to PubChem, the compound is assigned Chemical Abstracts Service number 889939-89-3 and PubChem Compound Identifier 18524794. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid, which accurately describes the structural features including the dihydrobenzofuran core system and the acetic acid substituent.
Alternative nomenclature systems provide additional systematic names for this compound. The Chemical Abstracts Service indexing name designates it as 5-Benzofuranacetic acid, 2,3-dihydro-2-methyl-. Commercial suppliers and chemical databases also employ various synonyms including (2-METHYL-2,3-DIHYDRO-BENZOFURAN-5-YL)-ACETIC ACID and (2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid. These naming conventions ensure consistent identification across different chemical databases and research publications.
The molecular identification data reveals important characteristics of the compound's registration and documentation history. The compound was first created in chemical databases on December 4, 2007, with the most recent modifications recorded on May 18, 2025. This timeline indicates ongoing research interest and potential updates to the compound's chemical and physical property data. The systematic cataloging of this compound across multiple databases facilitates research collaboration and ensures accurate chemical communication within the scientific community.
Molecular Architecture: Benzofuran Core and Acetic Acid Substituent
The molecular architecture of 2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid is defined by its molecular formula C₁₁H₁₂O₃ and molecular weight of 192.21 grams per mole. The compound features a distinctive bicyclic structure comprising a benzene ring fused to a saturated furan ring, creating the dihydrobenzofuran core system. This structural framework provides significant conformational flexibility while maintaining aromatic stability through the benzene ring portion of the molecule.
The dihydrobenzofuran core system exhibits specific substitution patterns that influence the overall molecular geometry. The 2-position of the dihydrofuran ring bears a methyl substituent, which introduces steric considerations and affects the compound's conformational preferences. The aromatic benzene ring portion maintains its planar geometry, while the saturated dihydrofuran ring adopts a non-planar conformation that can influence intermolecular interactions and crystal packing arrangements.
The acetic acid substituent attached to the 5-position of the benzene ring introduces additional structural complexity through its carboxylic acid functionality. This substituent provides both hydrogen bond donor and acceptor capabilities through the carboxyl group, significantly influencing the compound's physical properties and intermolecular interactions. The flexible ethyl spacer between the aromatic ring and the carboxylic acid group allows for rotational freedom around the carbon-carbon bond, contributing to conformational diversity in different chemical environments.
| Structural Feature | Specification | Chemical Significance |
|---|---|---|
| Molecular Formula | C₁₁H₁₂O₃ | Defines elemental composition |
| Molecular Weight | 192.21 g/mol | Determines physical properties |
| Core Structure | Dihydrobenzofuran | Provides aromatic-aliphatic hybrid system |
| Ring Substitution | 2-methyl | Influences steric environment |
| Functional Group | Acetic acid at 5-position | Enables hydrogen bonding |
X-ray Crystallographic Analysis and Conformational Studies
Crystallographic investigations of related dihydrobenzofuran acetic acid derivatives provide valuable insights into the conformational preferences and solid-state packing arrangements of this compound class. Studies on 2-(5-methyl-1-benzofuran-3-yl)acetic acid, a closely related analogue, reveal important structural characteristics that are likely applicable to 2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid. The crystallographic analysis shows that the asymmetric unit contains two crystallographically independent molecules with closely matching conformations, exhibiting a root mean square overlay fit of 0.105 Angstroms.
The conformational analysis reveals that the hydroxyl group of the acetic acid residue adopts a position approximately antiperiplanar to the carbon atom of the heterocycle. This conformational preference is consistent with theoretical predictions from quantum mechanical calculations on carboxylic acid systems, which indicate that the anti conformation is energetically favored in aqueous environments due to enhanced solvent stabilization. The antiperiplanar arrangement minimizes steric interactions while optimizing electrostatic interactions between the carboxyl group and the aromatic system.
Intermolecular interactions in the crystal structure are dominated by hydrogen bonding patterns involving the carboxylic acid groups. The crystal packing shows that molecules form dimeric structures through pairs of oxygen-hydrogen---oxygen hydrogen bonds, generating characteristic R₂₂(8) loop motifs. These hydrogen bonding patterns are supplemented by short intramolecular carbon-hydrogen---oxygen contacts within individual molecules, contributing to the overall stability of the crystal structure. The combination of intermolecular and intramolecular interactions determines the three-dimensional packing arrangement and influences the compound's physical properties.
| Crystallographic Parameter | Value | Structural Implication |
|---|---|---|
| Asymmetric Unit | Two independent molecules | Enhanced crystal stability |
| Conformational Overlay | 0.105 Å root mean square deviation | High structural similarity |
| Acid Group Orientation | Antiperiplanar to heterocycle | Minimized steric strain |
| Hydrogen Bond Motif | R₂₂(8) loops | Dimeric association |
| Intramolecular Contacts | Carbon-hydrogen---oxygen | Additional stabilization |
Comparative Structural Analysis with Related Dihydrobenzofuran Derivatives
Comparative analysis with related dihydrobenzofuran derivatives reveals important structure-activity relationships and conformational trends within this compound family. The methyl ester derivative, methyl 2-(2,3-dihydro-1-benzofuran-5-yl)acetate, shares the same core structure but features an ester functional group instead of the free carboxylic acid. This ester analogue exhibits a molecular weight of 192.21 grams per mole, identical to the target compound, but displays different physical properties including a predicted boiling point of 287.8°C at 760 millimeters of mercury and a density of 1.183 grams per cubic centimeter.
The structural comparison extends to positional isomers and substitution variants within the dihydrobenzofuran family. Compounds such as 2-(5-methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid demonstrate how changes in substitution position affect molecular properties and biological activity. The 2-position substitution in this isomer places the acetic acid group on the saturated portion of the ring system rather than the aromatic ring, significantly altering the electronic environment and conformational preferences. These structural variations provide insights into the relationship between molecular architecture and chemical behavior.
Advanced dihydrobenzofuran derivatives incorporating additional heterocyclic systems demonstrate the versatility of this structural framework. Compounds such as 2-[6-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid illustrate how the dihydrobenzofuran core can be elaborated with complex substituents to create molecules with enhanced pharmaceutical potential. These complex derivatives maintain the fundamental structural features of the dihydrobenzofuran system while incorporating additional functional groups that modulate biological activity and pharmacological properties.
The comparative analysis reveals that modifications to the dihydrobenzofuran core system can significantly impact molecular properties while preserving the essential structural framework. Research has demonstrated that derivatives of 2,3-dihydro-benzofuranyl-3-acetic acids exhibit potent and selective activity as G protein-coupled receptor 40 agonists and free fatty acid receptor 1 agonists, functioning as glucose-dependent insulinotropic agents. This biological activity correlation underscores the importance of the dihydrobenzofuran-acetic acid structural motif in medicinal chemistry applications.
| Derivative Type | Molecular Formula | Key Structural Difference | Property Impact |
|---|---|---|---|
| Methyl Ester | C₁₁H₁₂O₃ | Ester versus carboxylic acid | Enhanced lipophilicity |
| Positional Isomer | C₁₁H₁₂O₃ | Acetic acid on saturated ring | Altered electronic environment |
| Thiazole Derivative | C₂₁H₁₉NO₄S | Additional heterocyclic system | Enhanced biological activity |
| Hydroxylated Analogue | C₁₁H₁₄O₂ | Alcohol versus carboxylic acid | Modified hydrogen bonding |
| Amino Derivative | C₁₁H₁₄ClNO₃ | Amino group incorporation | Altered basicity and solubility |
Properties
IUPAC Name |
2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-4-9-5-8(6-11(12)13)2-3-10(9)14-7/h2-3,5,7H,4,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMMAGXJCCLHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594451 | |
| Record name | (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-89-3 | |
| Record name | 2,3-Dihydro-2-methyl-5-benzofuranacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target molecule comprises a 2,3-dihydrobenzofuran ring system substituted with a methyl group at the 2-position and an acetic acid moiety at the 5-position. Key challenges include:
Synthetic Routes and Methodological Frameworks
Cyclization-Based Synthesis
This approach constructs the dihydrobenzofuran core prior to introducing the acetic acid group.
Phenolic Cyclization with Methyl-Substituted Diols
A methyl-substituted diol (e.g., 2-methyl-1,2-propanediol) reacts with 5-bromo-2-hydroxyacetophenone under acidic conditions (H$$2$$SO$$4$$, 80°C) to form the dihydrobenzofuran ring. Subsequent Friedel-Crafts acetylation introduces an acetyl group, which is oxidized to acetic acid using potassium permanganate ($$ KMnO_4 $$) in aqueous HCl.
Optimization Note : Yield improves to 68% when using BF$$3$$-OEt$$2$$ as a Lewis catalyst for cyclization.
Epoxide Ring-Opening Strategy
5-Epoxy-2-methyl-2,3-dihydrobenzofuran undergoes nucleophilic attack by cyanide ions (KCN, DMF, 100°C), followed by hydrolysis of the nitrile to acetic acid using LiOH in methanol. This method avoids harsh oxidation conditions but requires careful pH control to prevent epoxide rearrangement.
Direct Functionalization via Alkylation
Pre-formed dihydrobenzofuran intermediates are alkylated with acetic acid precursors.
Bromoethyl Intermediate Alkylation
2,3-Dihydro-5-(2-bromoethyl)-2-methylbenzofuran reacts with sodium cyanide (NaCN, THF, 60°C) to form the nitrile derivative. Hydrolysis with LiOH in ethanol achieves 89% conversion to the acetic acid.
Critical Parameter : Phase-transfer catalysts (e.g., tetra-n-butylammonium bromide) enhance reaction rates by 40% in biphasic systems.
Mitsunobu Reaction for Stereocontrol
While the target lacks stereocenters, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) ensure retention of configuration during esterification steps. For example, benzoic acid esters of intermediates are inverted before hydrolysis.
Industrial-Scale Process Optimization
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Structural Analogues in the Benzofuran Family
Table 1: Structural and Functional Comparisons
Case Study: Comparison with Indole-Based Analogs
Compounds like 2-(7-chloro-5-fluoro-1H-indol-3-yl)acetic acid (C₁₀H₇ClFNO₂) replace the benzofuran core with an indole ring, altering π-π stacking interactions and hydrogen-bonding capacity.
Biological Activity
2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid (CAS: 889939-89-3) is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications.
- Molecular Formula : C11H12O3
- Molecular Weight : 192.21 g/mol
- IUPAC Name : 2-(2-methyl-2,3-dihydrobenzofuran-5-yl)acetic acid
- Purity : 97% .
Research indicates that 2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid acts primarily through modulation of G protein-coupled receptors (GPCRs), particularly the GPR40/FFA1 receptor. This receptor plays a crucial role in glucose metabolism and insulin secretion in pancreatic β-cells. Studies have shown that derivatives of this compound can enhance glucose-stimulated insulin secretion, making it a candidate for diabetes treatment .
Antidiabetic Activity
In preclinical studies, certain derivatives of 2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid have demonstrated significant antidiabetic effects:
- Oral Glucose Tolerance Test (OGTT) : Compound 16 (a derivative) significantly reduced plasma glucose levels and increased insulin secretion in type 2 diabetic rat models .
Cytotoxicity and Safety Profile
The cytotoxicity of this compound has been evaluated using HepG2 hepatocytes. At concentrations up to 30 μM, it exhibited minimal toxicity as measured by caspase activity, indicating a favorable safety profile for further development .
Case Studies and Research Findings
Comparative Analysis with Related Compounds
Q & A
Q. What statistical approaches address variability in dose-response curves?
- Methods : Nonlinear regression (GraphPad Prism) with constraints for Hill slopes. Use Akaike’s criterion to select between one-site vs. two-site binding models. Bootstrap resampling (n=1000) calculates 95% CI for EC values .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
